molecular formula C13H16N4O4 B1653890 Tert-butyl ((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate CAS No. 2034153-34-7

Tert-butyl ((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate

Cat. No.: B1653890
CAS No.: 2034153-34-7
M. Wt: 292.29
InChI Key: JLNVAXZBKWSHHW-UHFFFAOYSA-N
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Description

Tert-butyl ((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 2-oxo-1,2-dihydropyridin-4-yl (pyridone) group and at position 5 with a tert-butyl carbamate-linked methyl group. This scaffold is of interest due to its structural similarity to bioactive molecules, particularly antimicrobial and enzyme-targeting agents .

Properties

IUPAC Name

tert-butyl N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-13(2,3)20-12(19)15-7-10-16-11(17-21-10)8-4-5-14-9(18)6-8/h4-6H,7H2,1-3H3,(H,14,18)(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNVAXZBKWSHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501109589
Record name Carbamic acid, N-[[3-(1,2-dihydro-2-oxo-4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501109589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034153-34-7
Record name Carbamic acid, N-[[3-(1,2-dihydro-2-oxo-4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034153-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[3-(1,2-dihydro-2-oxo-4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501109589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl ((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 1,2,4-oxadiazole and a dihydropyridine derivative. Its structural complexity contributes to its diverse biological activities.

Research indicates that compounds containing oxadiazole and dihydropyridine structures exhibit various mechanisms of action:

  • Antimicrobial Activity : Oxadiazole derivatives have shown efficacy against a range of pathogens. For instance, modifications to the oxadiazole structure can enhance activity against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium .
  • Cytotoxicity : Some studies suggest that similar compounds may exhibit cytotoxic effects on cancer cell lines through apoptosis induction and disruption of cellular processes .

Biological Activity Data

Activity Target/Pathogen Effect Reference
AntimicrobialC. difficile, E. faeciumInhibition of growth
CytotoxicityCancer cell linesInduction of apoptosis
AntioxidantVarious cellular modelsReduction of oxidative stress

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of various oxadiazole derivatives, including those similar to this compound. The results indicated significant activity against C. difficile, with effective concentrations leading to complete bacterial inhibition within hours .
  • Cytotoxic Effects : Another analysis assessed the cytotoxic effects of related compounds on human cancer cell lines. The findings revealed that these compounds could induce apoptosis at specific concentrations, suggesting potential for development as anticancer agents .

Research Findings

Recent studies highlight the importance of structure-activity relationships (SAR) in optimizing the biological activity of carbamate and oxadiazole derivatives. Modifications to functional groups can dramatically influence their pharmacological profiles.

Key Findings:

  • The presence of specific substituents on the oxadiazole ring enhances antimicrobial activity without compromising safety profiles.
  • Compounds with enhanced lipophilicity showed improved permeability in cellular assays, indicating better bioavailability for therapeutic applications.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Core

The oxadiazole ring serves as a central pharmacophore. Key substituent variations include:

Compound Name Substituent at Position 3 Substituent at Position 5 Reference
Target Compound 2-oxo-1,2-dihydropyridin-4-yl tert-butyl carbamate-methyl
N-Methyl-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline 4-phenoxyphenyl Methyl-aniline
5j (Indole-based) 1-dodecyl-1H-indol-3-yl Pyrrolidine-carbamate
15a (Antimicrobial) 4-hydroxyphenyl Aminomethyl-phenoxy
Compound 2-oxo-1,2-dihydropyridin-4-yl Urea-methyl

Key Observations :

  • The pyridone group in the target compound introduces hydrogen-bonding capacity, contrasting with the hydrophobic phenoxyphenyl (Ev1) or indole groups (Ev3).
  • The tert-butyl carbamate in the target provides steric bulk and hydrolytic stability compared to the urea group in ’s analog .

Functional Group Variations

Functional Group Example Compounds Impact on Properties Reference
Carbamate Target compound, 19b, 5j Enhanced stability; slow hydrolysis
Urea Compound Increased polarity; hydrogen-bond donors
Amine Hydrochloride 15a–15e (Antimicrobials) Improved water solubility

Analytical Data Comparison

Compound Yield (%) Purity (%) Key NMR Shifts (1H/13C) HRMS Data Reference
Target
5j 99 δ 1.25–1.45 (alkyl chain), δ 7.2–8.1 (indole) [M+H]+: 595.3620 (C32H47N6O5+)
19b 14
5q δ 1.26 (octyl), δ 7.5–8.3 (indole) [M+H]+: 599.3750 (C33H49N6O5+)
MW: 291.3058 (C13H17N5O3)

Notes:

  • Indole-based derivatives (5j–5q) exhibit high purity (up to 99%) but variable yields, likely due to alkyl chain length effects .
  • The target’s pyridone moiety is expected to show characteristic 1H NMR shifts near δ 6.5–7.5 (pyridone protons) and 13C shifts at ~160 ppm (C=O) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl ((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl ((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate

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